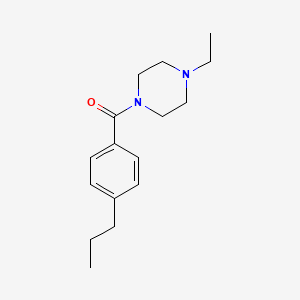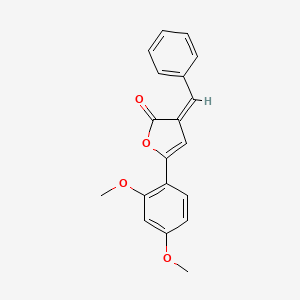![molecular formula C17H14N2O4 B4963054 8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
8-[2-(2-nitrophenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2-nitrophenoxy)ethoxy]quinoline, also known as NPEQ, is a quinoline derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline is not fully understood. However, studies suggest that it may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. Additionally, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-[2-(2-nitrophenoxy)ethoxy]quinoline in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for 8-[2-(2-nitrophenoxy)ethoxy]quinoline research. One area of future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of this compound to better understand how it works at the molecular level. Furthermore, future research could focus on developing this compound derivatives with improved solubility and bioavailability for use in drug development. Finally, future research could focus on studying the potential applications of this compound in other disease areas, such as neurological disorders.
Méthodes De Synthèse
The synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
8-[2-(2-nitrophenoxy)ethoxy]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antitumor properties, making it a potential candidate for cancer treatment. Furthermore, this compound has been studied for its antiviral properties, particularly against the HIV virus.
Propriétés
IUPAC Name |
8-[2-(2-nitrophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-19(21)14-7-1-2-8-15(14)22-11-12-23-16-9-3-5-13-6-4-10-18-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGWSESTFMRGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)

![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)

![[(2S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4963070.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)